molecular formula C23H16FN3 B2413262 8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892358-33-7

8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2413262
CAS No.: 892358-33-7
M. Wt: 353.4
InChI Key: GHMFMAIEPNUXHS-UHFFFAOYSA-N
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Description

8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .

Chemical Reactions Analysis

8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Mechanism of Action

The mechanism of action of 8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological processes . The incorporation of the fluorine atom enhances its binding affinity and selectivity towards the target enzymes .

Properties

IUPAC Name

8-fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c1-15-7-9-16(10-8-15)22-20-14-25-21-12-11-17(24)13-19(21)23(20)27(26-22)18-5-3-2-4-6-18/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMFMAIEPNUXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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